molecular formula C11H20N2O2 B6237129 tert-butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1932580-73-8

tert-butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B6237129
CAS No.: 1932580-73-8
M. Wt: 212.3
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Description

Tert-butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclo[3.1.0]hexane structure, which imparts significant rigidity and steric hindrance. The presence of the tert-butyl ester group and the aminomethyl substituent further enhances its chemical properties, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the following steps:

    Formation of the bicyclic core: The bicyclo[3.1.0]hexane core can be synthesized through a [2+2] cycloaddition reaction between a suitable diene and an alkene.

    Introduction of the aminomethyl group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and scalability. Flow microreactors, for instance, have been shown to provide a more sustainable and efficient method for the synthesis of tertiary butyl esters .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form imines or nitriles.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the bicyclic core to a more saturated structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Imines, nitriles

    Reduction: Alcohols, saturated bicyclic compounds

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Tert-butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions, while the tert-butyl ester group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-butyl (1R,5S)-1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate
  • tert-butyl (1R,5S)-1-(aminomethyl)-4-azabicyclo[2.2.2]octane-3-carboxylate

Uniqueness

The unique bicyclo[3.1.0]hexane structure of tert-butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-

Properties

CAS No.

1932580-73-8

Molecular Formula

C11H20N2O2

Molecular Weight

212.3

Purity

95

Origin of Product

United States

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